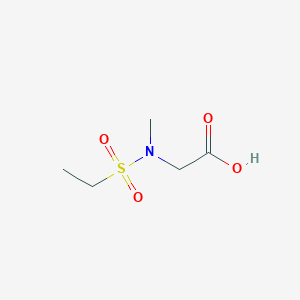

2-(N-methylethanesulfonamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(N-methylethanesulfonamido)acetic acid is a chemical compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as carbonic anhydrase inhibitors. The compound is a derivative of N-methylsulfonamide, which has been studied for its potential as a prodrug, offering a balance between water solubility and lipophilicity, which is crucial for physiological applications .

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been described in the literature. For instance, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester involves the reaction of tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate . Although this is not the exact compound , the methodology provides insight into the synthesis of similar sulfonamide-based structures. The N-acyl derivatives of N-methylsulfonamides, including those with acetyl and benzoyl groups, have been synthesized and evaluated, indicating that the synthesis of 2-(N-methylethanesulfonamido)acetic acid would likely involve acylation reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for various rearrangements and interactions. For example, N-substituted benzenesulfonamide derivatives can undergo rearrangement reactions when treated with alkali, leading to different products depending on the substituents and reaction conditions . In the case of 2-(N-methylethanesulfonamido)acetic acid, the presence of the acetic acid moiety could influence its molecular interactions and stability.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a range of chemical reactions. The interaction of sulfonamide compounds with acids, such as trifluoromethanesulfonic acid, can lead to the formation of various structures, including cations and neutral compounds . Additionally, the formation of salts or cocrystals with acetic acid has been observed in sulfonamide compounds, which suggests that 2-(N-methylethanesulfonamido)acetic acid could also form similar structures under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The N-acyl derivatives of N-methylsulfonamides have been shown to possess high water solubility and adequate lipophilicity at physiological pH, which are desirable properties for prodrug development . The stability of these compounds is pH-dependent, with maximal stability around pH 4, and they are readily hydrolyzed enzymatically to yield the parent sulfonamide . These properties are relevant to the analysis of 2-(N-methylethanesulfonamido)acetic acid, as they provide a basis for predicting its behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

Sulfonamide Research and Drug Development

The sulfonamide group, which 2-(N-methylethanesulfonamido)acetic acid is a part of, has been extensively researched for its various applications in drug development. Sulfonamides have played a crucial role in medicine, featuring in a wide array of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents have explored sulfonamide carbonic anhydrase inhibitors (CAIs) with novel functionalities targeting specific disease conditions such as glaucoma and cancer. The development of new sulfonamides, including those with NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII, highlights the ongoing innovation in this field. This demonstrates the sulfonamide group's versatility and its potential for yielding new therapeutic agents for various diseases, including the potential for derivatives of 2-(N-methylethanesulfonamido)acetic acid to contribute to these advancements (Carta, Scozzafava, & Supuran, 2012).

Environmental and Ecotoxicological Studies

Sulfonamides, due to their widespread use, have also been the focus of environmental and ecotoxicological studies. The presence of sulfonamides in the environment, derived mainly from agricultural activities, has been linked to changes in microbial populations that could potentially impact human health on a global scale. This underscores the importance of monitoring and managing the environmental impact of sulfonamide compounds, including derivatives of 2-(N-methylethanesulfonamido)acetic acid. It highlights the need for continued research into the ecological consequences of sulfonamide use and the development of strategies to mitigate potential risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[ethylsulfonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-3-11(9,10)6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAMHKTVMOHSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)

![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)